REACTION_SMILES
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[O:1]=[c:2]1[s:3][c:4]([C:13](=[O:14])[O:15][CH2:16][CH3:17])[c:5](-[c:7]2[cH:8][cH:9][cH:10][cH:11][cH:12]2)[nH:6]1.[OH2:23].[P:18]([Cl:19])([Cl:20])([Cl:21])=[O:22]>>[c:2]1([Cl:20])[s:3][c:4]([C:13](=[O:14])[O:15][CH2:16][CH3:17])[c:5](-[c:7]2[cH:8][cH:9][cH:10][cH:11][cH:12]2)[n:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1sc(=O)[nH]c1-c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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CCOC(=O)c1sc(Cl)nc1-c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |